4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2ClF2NO4S. It is a derivative of benzene, featuring two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4,5-difluorobenzene followed by sulfonylation. The nitration process introduces the nitro group into the benzene ring, while the sulfonylation process introduces the sulfonyl chloride group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonyl chloride) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl chloride groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequent.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted benzene derivatives with various functional groups.
Reduction Products: The primary product is the corresponding amino derivative of the benzene ring.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes, such as labeling proteins or nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing groups on the benzene ring make it highly susceptible to nucleophilic attack, leading to substitution reactions. The sulfonyl chloride group can also participate in reactions with nucleophiles, forming sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-deficient nature of the benzene ring, which stabilizes the transition state during nucleophilic attack.
Comparison with Similar Compounds
2,4-Difluoronitrobenzene: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Nitrobenzenesulfonyl chloride: Contains a nitro group and a sulfonyl chloride group but lacks the fluorine atoms, resulting in different reactivity and properties.
4-Nitrobenzenesulfonyl chloride: Similar to 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride but without the fluorine atoms, affecting its electron-withdrawing capacity and reactivity.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on the benzene ring. This combination of electron-withdrawing groups enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4,5-difluoro-2-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-4(9)3(8)1-5(6)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJVLADEKWZOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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